4-bromo-3-methyl-5-nitroPyridine
Overview
Description
4-bromo-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, methyl, and nitro groups on the pyridine ring makes this compound of interest in various chemical reactions and applications.
Mechanism of Action
Target of Action
Nitropyridines are generally known to interact with various biological targets due to their electron-deficient aromatic nature .
Mode of Action
Nitropyridines are known to undergo a [1,5] sigmatropic shift, where the nitro group migrates from one position to another on the pyridine ring . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-bromo-3-methyl-5-nitropyridine could potentially be involved in similar biochemical pathways.
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds, which are fundamental to many biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in SM cross-coupling reactions is known to be influenced by factors such as temperature and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-3-methyl-5-nitropyridine can be synthesized through a multi-step process involving bromination, nitration, and methylation of pyridine derivatives. One common method involves the bromination of 3-methylpyridine followed by nitration to introduce the nitro group at the 5-position . The reaction conditions typically involve the use of bromine and nitric acid in an organic solvent under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 4-substituted-3-methyl-5-nitropyridine derivatives.
Reduction: Formation of 4-bromo-3-methyl-5-aminopyridine.
Oxidation: Formation of 4-bromo-3-carboxy-5-nitropyridine.
Scientific Research Applications
4-bromo-3-methyl-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a potential ligand in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitropyridine: Lacks the methyl group, which can affect its reactivity and applications.
3-methyl-5-nitropyridine: Lacks the bromine atom, leading to different substitution patterns.
4-bromo-3-methylpyridine:
Uniqueness
4-bromo-3-methyl-5-nitropyridine is unique due to the combination of bromine, methyl, and nitro groups on the pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
4-bromo-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINRJXWIYCCBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179677-09-9 | |
Record name | 4-bromo-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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